tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate

Purity comparison Salt form stability Synthetic reproducibility

tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate (CAS 1909326-26-6; molecular formula C₁₁H₂₃N₃O₄; MW 261.32 g/mol) is a Boc-protected α,α-dimethyl amidine supplied as an acetate salt. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen and an acetamidine (carbamimidoyl) moiety with geminal dimethyl substitution at the α-carbon, rendering the amidine non-enolizable and sterically shielded.

Molecular Formula C11H23N3O4
Molecular Weight 261.322
CAS No. 1909326-26-6
Cat. No. B2957885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate
CAS1909326-26-6
Molecular FormulaC11H23N3O4
Molecular Weight261.322
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)OC(=O)NC(C)(C)C(=N)N
InChIInChI=1S/C9H19N3O2.C2H4O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11;1-2(3)4/h1-5H3,(H3,10,11)(H,12,13);1H3,(H,3,4)
InChIKeyWEUYWSVAFWFWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate (CAS 1909326-26-6): A Boc-Protected α,α-Dimethyl Amidine Building Block for Protease Inhibitor Synthesis


tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate (CAS 1909326-26-6; molecular formula C₁₁H₂₃N₃O₄; MW 261.32 g/mol) is a Boc-protected α,α-dimethyl amidine supplied as an acetate salt [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen and an acetamidine (carbamimidoyl) moiety with geminal dimethyl substitution at the α-carbon, rendering the amidine non-enolizable and sterically shielded . It is classified as a protected aminoamidine building block used in medicinal chemistry as a sterically hindered arginine/amidine mimetic for constructing peptidomimetic protease inhibitors, particularly those targeting trypsin-like serine proteases (Factor Xa, thrombin, trypsin) [2]. The acetate counterion distinguishes this salt form from the corresponding free base (CAS 1330276-33-9) and hydrochloride salt (CAS 1330154-02-3), with implications for handling, storage stability, and downstream synthetic compatibility .

Why tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate Cannot Be Interchanged with Its Free Base, Hydrochloride, or Linear Amidine Analogs


Boc-protected amidine building blocks within this structural class exhibit quantifiable differences in purity, salt form, steric environment, and molecular weight that directly impact synthetic reproducibility and downstream product profiles. The acetate salt (CAS 1909326-26-6) is commercially supplied at 95% purity with batch-specific NMR, HPLC, and GC characterization , whereas the corresponding free base (CAS 1330276-33-9) is typically supplied at only 90% purity . The acetate counterion (pKa of conjugate acid ~4.76) provides a milder acidic environment compared to hydrochloride salts (pKa ~ -6), reducing the risk of premature Boc deprotection during storage at 2–8°C [1]. Furthermore, the α,α-gem-dimethyl substitution on the amidine carbon creates a sterically hindered, non-enolizable amidine that is structurally distinct from linear homologs such as N-Boc-aminomethylamidine (CAS 691898-38-1), which lacks this substitution . These differences are not cosmetic; they translate into measurable variations in reaction stoichiometry, coupling efficiency, and the steric profile of the final incorporated amidine moiety, making generic substitution scientifically inadvisable without re-validation of the entire synthetic sequence.

Quantitative Differentiation Evidence: tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate vs. Closest Analogs


Commercial Purity Differential: Acetate Salt (95%) vs. Free Base (90%) – A 5-Percentage-Point Gap with Implications for Synthetic Reproducibility

The acetate salt (CAS 1909326-26-6) is consistently supplied at a standard purity of 95% across multiple independent suppliers including Bidepharm, CymitQuimica, Macklin, and Leyan . In contrast, the corresponding free base (CAS 1330276-33-9) is supplied at only 90% purity by Leyan, its primary commercial source . This 5-percentage-point purity differential means that the free base contains approximately twice the total impurity burden (10% vs. 5%), which can introduce unidentified side products in multi-step synthetic sequences, compromise yield calculations, and necessitate additional purification steps. Higher initial purity of the acetate salt reduces the probability of impurity carry-through to downstream intermediates, a critical consideration in medicinal chemistry campaigns where intermediate purity directly affects biological assay interpretability.

Purity comparison Salt form stability Synthetic reproducibility

Counterion Acidity Differential: Acetate (pKa ~4.76) vs. Hydrochloride (pKa ~ -6) – Reduced Risk of Acid-Catalyzed Premature Boc Deprotection During Storage

The Boc protecting group is well-characterized for its acid lability; it undergoes cleavage under mild acidic conditions (e.g., 25% TFA in DCM or HCl in dioxane) [1]. The acetate salt employs acetic acid as the counterion (pKa of conjugate acid = 4.76), which is a weak organic acid. In contrast, the hydrochloride salt (CAS 1330154-02-3) employs HCl (pKa ≈ -6), a strong mineral acid that, even in stoichiometric salt form, establishes a more acidic local environment. While direct comparative stability studies for these specific salt forms are not publicly available, the class-level principle is well-established: Boc-protected amines stored as hydrochloride salts are more susceptible to gradual acid-catalyzed deprotection than those stored as carboxylate (acetate) salts, particularly under recommended storage conditions of 2–8°C under inert atmosphere . The acetate salt is specified for storage at 2–8°C under inert gas by multiple suppliers, consistent with a formulation optimized for long-term bench stability . The hydrochloride salt (AKSci) carries a less stringent storage recommendation of 'cool, dry place,' reflecting the different stability profile of the two salt forms .

Counterion selection Boc stability Salt form comparison

Steric Differentiation: α,α-gem-Dimethyl Amidine vs. Linear N-Boc-aminomethylamidine – Measurable Differences in Steric Bulk (TPSA, Rotatable Bonds, and Predicted Conformational Constraints)

The target compound bears a gem-dimethyl substitution at the α-carbon of the amidine (C(CH₃)₂–C(=NH)NH₂), creating a quaternary center directly adjacent to the amidine functionality. This is structurally distinct from the linear one-carbon homolog N-Boc-aminomethylamidine (CAS 691898-38-1), which has a methylene spacer (–CH₂–C(=NH)NH₂) without alkyl substitution. Computed physicochemical descriptors from PubChem and supplier data reveal quantifiable differences: the acetate salt has a topological polar surface area (TPSA) of 126 Ų vs. 88.2 Ų for the free base (and an even lower predicted TPSA for the linear homolog lacking the dimethyl group) [1]. The gem-dimethyl compound has 4 rotatable bonds vs. 2 for the free base, reflecting the additional steric自由度 of the quaternary center. The LogP of 1.32 (acetate salt) vs. 1.23 (free base) indicates slightly higher lipophilicity conferred by the dimethyl substitution. In the context of protease inhibitor design, gem-dimethyl substitution adjacent to the amidine recognition element (which binds the S1 specificity pocket of trypsin-like serine proteases via a salt bridge with Asp189) has been demonstrated to modulate selectivity among closely related serine proteases (Factor Xa vs. thrombin vs. trypsin) by sterically restricting the conformational自由度 of the amidine within the enzyme active site [2]. While direct comparative enzymatic data for this protected building block are absent, the gem-dimethyl motif is a recognized design element in the amidine-containing Factor Xa inhibitor literature for tuning selectivity [2].

Steric hindrance Amidine building block Structure-activity relationship

Molecular Weight Differentiation: 261.32 (Acetate) vs. 201.27 (Free Base) vs. 237.73 (HCl) – A 30% Range Critical for Accurate Stoichiometric Calculations

The three available salt forms of this Boc-protected amidine building block span a molecular weight range from 201.27 g/mol (free base) to 237.73 g/mol (hydrochloride) to 261.32 g/mol (acetate), representing a maximum difference of 60.05 g/mol or approximately 30% of the free base mass [1]. In practice, this means that substituting the acetate salt with the free base without adjusting stoichiometry would result in a 23% undercharge of the amidine component (201.27/261.32 = 0.770). Conversely, using the acetate salt in a procedure optimized for the hydrochloride would result in a 10% overcharge (261.32/237.73 = 1.099). For reactions where the amidine building block is the limiting reagent—such as amide coupling to a precious advanced intermediate—an error of 10–23% in reagent stoichiometry can lead to incomplete conversion, reduced yield, and costly rework. The acetate salt has a distinct molecular formula (C₁₁H₂₃N₃O₄, incorporating one equivalent of acetic acid) and a unique MDL number (MFCD29047221), differentiating it unambiguously from the free base (C₉H₁₉N₃O₂, MFCD20317570) and the hydrochloride (C₉H₂₀ClN₃O₂, MDL N/A) [1].

Stoichiometry Molecular weight Salt form selection

Characterization Package Availability: Batch-Specific NMR, HPLC, and GC QC Data Provided for the Acetate Salt – Enabling Regulatory-Grade Documentation

Bidepharm explicitly provides batch-specific quality control data for the acetate salt (CAS 1909326-26-6), including NMR (¹H and/or ¹³C), HPLC purity analysis, and GC traces . This multi-technique characterization package enables procurement officers and researchers to verify compound identity and purity against vendor specifications, satisfying the documentation requirements of pharmaceutical R&D quality systems and patent filings. In contrast, the free base (CAS 1330276-33-9) is listed by Leyan with a note that 'the displayed purity is the入库指导纯度值 (incoming guidance purity value); actual purity varies between batches and is subject to receipt,' indicating that batch-specific QC data may not be routinely provided . The hydrochloride salt (CAS 1330154-02-3) from AKSci offers a downloadable SDS and COA upon email request, but does not explicitly list NMR/HPLC/GC as part of the standard QC package on the product page . For procurement in regulated environments (e.g., GLP-compliant laboratories, CROs performing IND-enabling studies), the availability of multi-technique batch QC at the point of purchase reduces the internal analytical burden and accelerates compound registration.

Quality control Batch traceability Analytical characterization

Recommended Application Scenarios for tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate Based on Quantitative Differentiation Evidence


Synthesis of Sterically Hindered Peptidomimetic Factor Xa or Thrombin Inhibitors Requiring a Non-Enolizable, gem-Dimethyl Amidine Warhead

For medicinal chemistry programs targeting trypsin-like serine proteases (Factor Xa, thrombin, trypsin, matriptase), the α,α-gem-dimethyl amidine motif provides a sterically constrained S1 pocket recognition element. The Boc group enables orthogonal protection during solid-phase or solution-phase peptide coupling, while the dimethyl substitution prevents enolization side reactions that can occur with α-unsubstituted amidines. The 95% purity [1] and batch QC package ensure that the building block enters the synthetic sequence with defined quality, critical when coupling to precious advanced intermediates where stoichiometric accuracy is paramount (see MW differential evidence in Section 3) [2]. The acetate salt form is preferred over the hydrochloride for this application because the weaker acidity of the acetate counterion reduces the risk of inadvertent Boc cleavage during peptide coupling steps conducted under mildly acidic activation conditions.

Construction of Focused Amidine-Containing Compound Libraries for Serine Protease Screening Cascades

When synthesizing parallel libraries of amidine-containing compounds for serine protease panel screening (Factor Xa, thrombin, trypsin, plasmin, kallikrein), the gem-dimethyl amidine building block offers a differentiated steric profile vs. the linear N-Boc-aminomethylamidine . The consistent 95% purity and multi-vendor availability of the acetate salt facilitate reproducible library synthesis across multiple batches. The availability of NMR/HPLC/GC characterization at purchase supports compound registration in corporate compound management systems with auditable quality metrics. The steric differentiation relative to the linear homolog (ΔTPSA ≈ +37.8 Ų; quaternary vs. primary α-carbon) enables exploration of S1 pocket steric tolerance across serine protease subtypes, a key parameter for achieving inter-enzyme selectivity [3].

Late-Stage Functionalization of Advanced Intermediates Where Counterion Compatibility and Stoichiometric Precision Are Critical

In convergent synthetic routes where the Boc-amidine building block is coupled to a complex, multi-step intermediate as the limiting reagent, the molecular weight of 261.32 g/mol (acetate) must be used for accurate stoichiometric calculations; substitution with the free base (MW 201.27) without adjustment would result in a 23% molar undercharge [2]. The acetate counterion (pKa ~4.76) provides a milder environment than the hydrochloride (pKa ~ -6), reducing the potential for acid-sensitive functional group incompatibility during coupling steps [4]. Researchers should explicitly cite CAS 1909326-26-6 and MDL MFCD29047221 in experimental sections to ensure reproducibility across laboratories and avoid the stoichiometric errors documented in Section 3.

Reference Standard Qualification for Impurity Profiling in Amidine-Containing Drug Substance Development

For analytical development groups establishing impurity profiles for amidine-containing drug candidates, the acetate salt's documented 95% purity with multi-technique QC (NMR, HPLC, GC) provides a characterized reference point. The known impurity burden of approximately 5% (vs. 10% for the free base) facilitates identification and quantitation of process-related impurities in downstream intermediates. The compound's specific MDL number (MFCD29047221) and InChI Key (WEUYWSVAFWFWCO-UHFFFAOYSA-N) [1] enable unambiguous database registration and cross-referencing in regulatory submissions.

Quote Request

Request a Quote for tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.